1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a fluorine atom on the ethanamine chain, and is typically found in its hydrochloride salt form. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves several steps, typically starting with the bromination of a phenyl ring. One common method involves the reaction of 4-bromoaniline with acetyl chloride to protect the amine group, followed by bromination using bromine or N-bromosuccinimide (NBS). The protected intermediate is then deprotected to yield 4-bromoaniline .
For the introduction of the fluorine atom, a nucleophilic substitution reaction can be employed. This involves the reaction of 4-bromoaniline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but typically include substituted phenyl derivatives and fluorinated compounds.
Scientific Research Applications
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds, such as:
4-Bromoaniline: Lacks the fluorine atom and is primarily used as an intermediate in organic synthesis.
4-Fluoroaniline: Lacks the bromine atom and is used in the synthesis of pharmaceuticals and agrochemicals.
1-(4-Bromophenyl)-2-chloroethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, used in different synthetic applications.
The uniqueness of this compound lies in its combined bromine and fluorine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRSPFNXHCVNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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